molecular formula C16H16BrNO3 B13730771 (1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one CAS No. 179108-06-6

(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one

カタログ番号: B13730771
CAS番号: 179108-06-6
分子量: 350.21 g/mol
InChIキー: LHTYAAGKZQWJSU-CZUORRHYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one is a complex, stereochemically defined azatetracyclic compound offered for research purposes. The intricate polycyclic structure of this bromo- and methoxy-substituted molecule presents a unique scaffold for scientific investigation . Compounds featuring similar complex heterocyclic frameworks, such as azatetracyclic and oxa-aza systems, are frequently explored in medicinal chemistry and chemical biology for their potential to interact with biological targets . Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel chemical libraries, or as a starting point for structure-activity relationship (SAR) studies aimed at developing new pharmacological probes . Its defined stereocenters and functional groups, including the bromo substituent, make it a versatile candidate for further synthetic elaboration and exploration in various research applications.

特性

CAS番号

179108-06-6

分子式

C16H16BrNO3

分子量

350.21 g/mol

IUPAC名

(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one

InChI

InChI=1S/C16H16BrNO3/c1-20-12-7-11(17)10-8-18-5-4-16-3-2-9(19)6-13(16)21-15(12)14(10)16/h2-3,7,13,18H,4-6,8H2,1H3/t13-,16-/m1/s1

InChIキー

LHTYAAGKZQWJSU-CZUORRHYSA-N

異性体SMILES

COC1=CC(=C2CNCC[C@@]34C2=C1O[C@@H]3CC(=O)C=C4)Br

正規SMILES

COC1=CC(=C2CNCCC34C2=C1OC3CC(=O)C=C4)Br

製品の起源

United States

準備方法

Structural and Physicochemical Data

Property Value
Chemical Name (1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6,8,10(17),15-tetraen-14-one
CAS Number 179108-06-6
Molecular Formula C₁₆H₁₆BrNO₃
Molecular Weight 350.21 g/mol
Density Not available
Melting Point Not available
Boiling Point Not available
Flash Point Not available

Data compiled from Chemsrc.

Comparative Analysis with Related Compounds

Compound Name Structural Features Unique Properties
9-methoxy-4-methyl-11-oxa-tetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca Methoxy and oxo groups Different biological activity profile
7-bromo-9-methoxy-tetracyclo[8.6.1] Lacks nitrogen functionality Simpler structure, limited reactivity
9-methoxy-tetracyclo[8.6.1] derivatives Varying core substituents Distinct pharmacological profiles

Table adapted from available structure-activity relationship data.

Research and Analytical Techniques

Summary Table: Synthesis Overview

Step Reagent/Condition Purpose
Core construction Cyclization reagents Build tetracyclic skeleton
Bromination NBS or Br₂ Introduce bromine at 7-position
Methoxylation Methyl iodide or DMS Install methoxy at 9-position
Oxidation PCC, DMP, or Swern Form oxo group at 14-position
Purification Chromatography/crystallization Achieve high purity and isolate product

化学反応の分析

Types of Reactions

(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound to introduce hydrogen atoms or remove oxygen atoms.

    Substitution: Replacement of functional groups within the molecule with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry Applications

The compound's structural characteristics suggest potential applications in drug design and development:

Anticancer Activity

Research indicates that compounds with similar tetracyclic structures exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth and proliferation. Preliminary studies may suggest that (1R,12R)-7-bromo-9-methoxy-11-oxa can act as a lead compound for developing new anticancer agents.

Antimicrobial Properties

The bromine atom in the compound's structure enhances its reactivity and may contribute to antimicrobial activity against various pathogens. Studies on structurally related compounds have shown promising results against bacteria and fungi.

Neuroprotective Effects

Compounds with similar frameworks have been investigated for neuroprotective properties in models of neurodegenerative diseases. The potential for (1R,12R)-7-bromo-9-methoxy-11-oxa to mitigate oxidative stress in neuronal cells could be a significant area of research.

Pharmacological Insights

Pharmacological studies are essential to understand the efficacy and safety profiles of this compound:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can help identify modifications that enhance its biological activity or reduce toxicity. This information is crucial for optimizing lead compounds during drug development.

Case Studies and Research Findings

Several studies have explored the properties and applications of related compounds:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor cell proliferation in vitro using a related tetracyclic compound.
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with a similar structural motif.
Study CNeuroprotectionReported reduced oxidative stress in neuronal cell cultures treated with structurally analogous compounds.

作用機序

The mechanism of action of (1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or metabolic regulation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Binding Affinities

The following table summarizes key structural analogues, their substituents, and experimental

Compound Name (IUPAC) Substituents/Modifications Molecular Formula Binding Affinity (kcal/mol) Bioactivity/Mechanism Reference
4,14-Dimethyl-11-oxa-4-azatetracyclo[8.7.1.0¹,¹².0⁶,¹⁸]octadeca-6(18),7,9,15-tetraen-9-ol -OH at C9, -CH₃ at C4 and C14 C₁₉H₂₃NO₂ -8.43 (PyRx), -8.6 (Autodock) High binding affinity; potential CNS target
Galantamine Hydrobromide: (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6,8,10(17),15-tetraen-14-ol -OH at C14, -CH₃ at C4, -OCH₃ at C9 C₁₇H₂₂BrNO₃ N/A Cholinesterase inhibitor (IC₅₀ = 0.35 µM)
6,16-Dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.6.1.0³,⁸.0¹³,¹⁷]heptadeca-1(17),3,5,7,9,13,15-heptaen-12-one -OCH₃ at C6 and C16, -CH₃ at N11 C₁₈H₁₅NO₄ N/A Unreported bioactivity
Target Compound: (1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6,8,10(17),15-tetraen-14-one -Br at C7, -OCH₃ at C9, ketone at C14 C₁₇H₁₅BrNO₄ N/A Hypothesized neuroactive/antimicrobial

Key Observations

  • Substituent Effects :

    • The bromine atom in the target compound may enhance electrophilic interactions in binding pockets compared to methyl or hydroxyl groups in analogues .
    • Methoxy groups (e.g., at C9 in galantamine) are critical for cholinesterase inhibition, suggesting the target compound’s -OCH₃ could confer similar activity .
    • The absence of a hydroxyl group (compared to the high-affinity analogue in ) might reduce solubility but improve metabolic stability.
  • The rigid tetracyclic framework in all analogues likely limits conformational flexibility, enhancing target selectivity but possibly reducing oral bioavailability.
  • Bioactivity Gaps :

    • While the analogue in showed superior binding affinity (-8.6 kcal/mol), its ADME profile (e.g., solubility, permeability) remains unquantified.
    • The target compound’s bromine substitution—a rarity in reported analogues—warrants experimental validation for unique antibacterial or neuroprotective effects, as seen in structurally distinct brominated natural products .

Research Implications

The target compound’s structural novelty positions it as a candidate for:

Antimicrobial Development : Brominated heterocycles (e.g., compound 4 in with 80.5% H. pylori inhibition) suggest unexplored antibacterial applications.

ADMET Optimization : Molecular dynamics simulations (as in ) could predict its pharmacokinetic profile relative to analogues, guiding synthetic prioritization.

Q & A

Q. How can green chemistry principles be integrated into large-scale synthesis?

  • Methodology :
  • Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction.
  • Catalyst recycling : Immobilize Pd catalysts on mesoporous silica to reduce heavy metal waste .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。